

5-Iodo-3-methylpyrazin-2-amine solubility and stability data

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Compound of Interest

Compound Name: 5-Iodo-3-methylpyrazin-2-amine

Cat. No.: B1317236

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In-Depth Technical Guide: 5-Iodo-3-methylpyrazin-2-amine

Disclaimer: Publicly available experimental data on the solubility and stability of **5-Iodo-3-methylpyrazin-2-amine** is limited. This guide provides a framework based on established methodologies for active pharmaceutical ingredients (APIs) and includes illustrative data for structurally related compounds to serve as a practical reference for researchers, scientists, and drug development professionals.

Core Physicochemical Properties (Illustrative)

Quantitative data for **5-Iodo-3-methylpyrazin-2-amine** is not readily available. The following tables present hypothetical yet realistic data based on the general characteristics of iodo-aminopyrazine derivatives. These tables are intended to serve as a template for recording experimental findings.

Table 1: Illustrative Solubility Data for **5-Iodo-3-methylpyrazin-2-amine**

Solvent/Medium	Temperature (°C)	Solubility (mg/mL)	Method
Water (pH 7.4)	25	< 0.1	Thermodynamic
Phosphate Buffered Saline (PBS)	25	< 0.1	Thermodynamic
Dimethyl Sulfoxide (DMSO)	25	> 50	Kinetic
Ethanol	25	5 - 10	Kinetic
Methanol	25	10 - 20	Kinetic

Table 2: Illustrative Stability Data for **5-Iodo-3-methylpyrazin-2-amine** (Solid State)

Condition	Duration	Assay (%)	Appearance	Degradation Products (%)
25°C / 60% RH (Long-term)	12 months	99.5	No change	< 0.2
40°C / 75% RH (Accelerated)	6 months	98.8	Slight discoloration	< 0.5
Photostability (ICH Q1B)	1.2 million lux hours	97.2	Noticeable discoloration	< 1.0

Experimental Protocols

Detailed methodologies for determining the solubility and stability of a compound like **5-Iodo-3-methylpyrazin-2-amine** are crucial for accurate assessment.

Solubility Determination Protocols

1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

- Materials: **5-Iodo-3-methylpyrazin-2-amine** (solid), chosen solvent (e.g., water, PBS), vials, orbital shaker, temperature-controlled incubator, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrument.
- Procedure:
 - Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
 - Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).
 - Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
 - After incubation, visually inspect for the presence of undissolved solid.
 - Centrifuge the samples to pellet the undissolved solid.
 - Carefully collect an aliquot of the supernatant.
 - Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[\[1\]](#)[\[2\]](#)[\[3\]](#)

2. Kinetic Solubility Assay (High-Throughput Method)

This method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[\[4\]](#)

- Materials: **5-Iodo-3-methylpyrazin-2-amine** (dissolved in DMSO), aqueous buffer (e.g., PBS), 96-well plates, liquid handling robotics, plate reader (nephelometry or UV-Vis).[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Procedure:
 - Prepare a high-concentration stock solution of the compound in DMSO.
 - Use a liquid handler to dispense the DMSO stock solution into a 96-well plate containing the aqueous buffer at various concentrations.

- Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
- Measure the turbidity of each well using a nephelometric plate reader or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtering out any precipitate.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Stability Testing Protocols

Stability studies are essential to understand how the quality of an API varies over time under the influence of environmental factors.[\[6\]](#)[\[7\]](#)[\[8\]](#)

1. Long-Term and Accelerated Stability Study

- Materials: **5-Iodo-3-methylpyrazin-2-amine** (solid), stability chambers with controlled temperature and humidity, suitable sample containers (e.g., amber glass vials), HPLC-UV for purity and degradation product analysis.
- Procedure:
 - Package the solid API in the chosen containers.
 - Place the samples in stability chambers under the following conditions:
 - Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[\[9\]](#)
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[\[9\]](#)
 - Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).[\[7\]](#)[\[8\]](#)
 - Analyze the samples for appearance, assay (potency), and the presence of degradation products using a stability-indicating HPLC method.

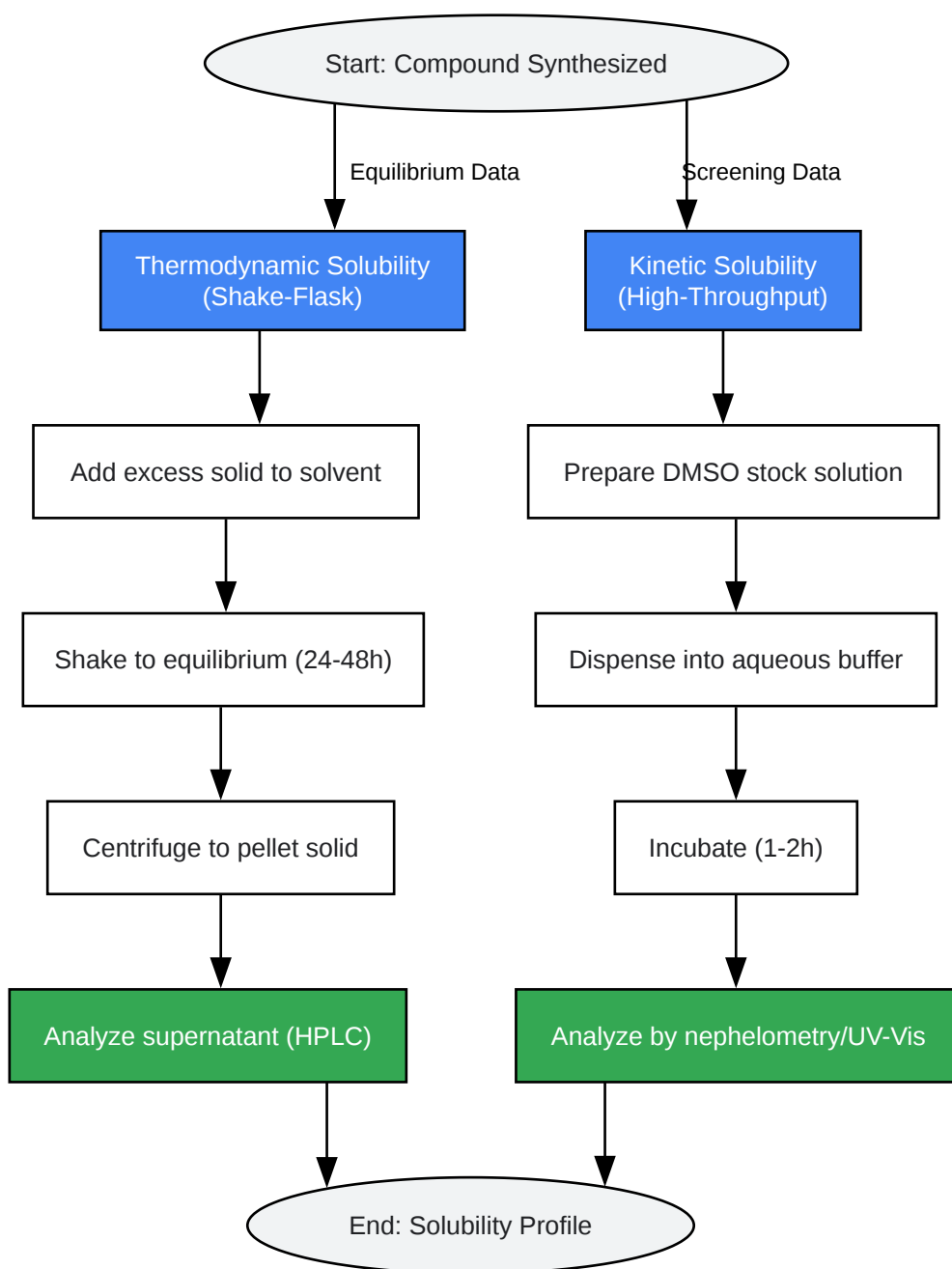
2. Photostability Study (ICH Q1B)

This study assesses the effect of light on the stability of the compound.

- Materials: **5-Iodo-3-methylpyrazin-2-amine** (solid), photostability chamber, transparent and opaque sample containers.
- Procedure:
 - Place the solid compound in both transparent and opaque (control) containers.
 - Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
 - After exposure, analyze the samples for any changes in appearance, assay, and degradation products, comparing the light-exposed samples to the dark controls.

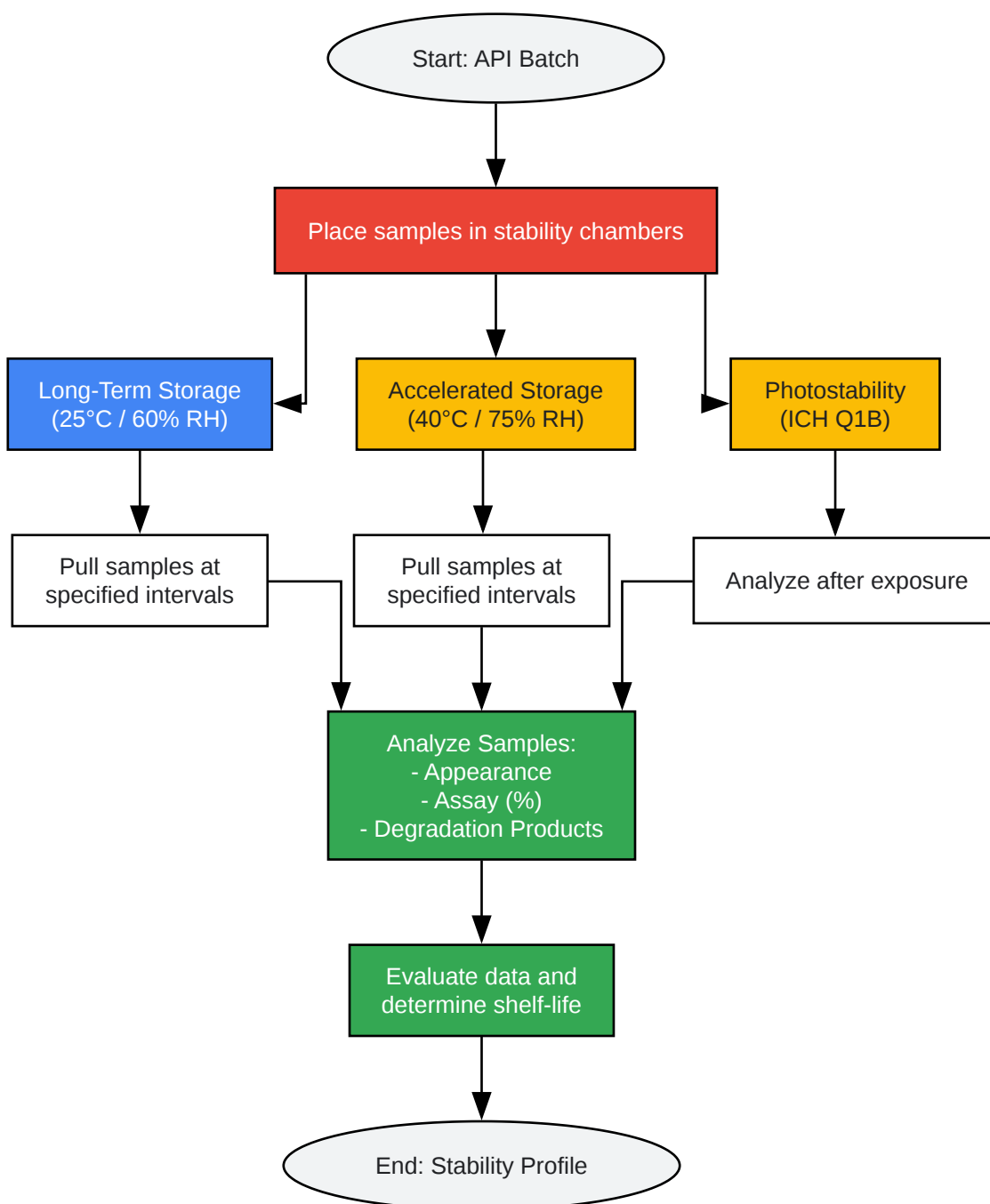
Mandatory Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.



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Caption: Workflow for determining thermodynamic and kinetic solubility.



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Caption: Workflow for API stability and photostability testing.

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